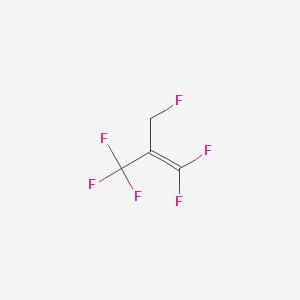
1,1,3,3,3-Pentafluoro-2-(fluoromethyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene is a fluorinated organic compound with the molecular formula C4H2F6. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene can be synthesized through the reaction of 1,1,3,3,3-pentachloropropene with hydrogen fluoride (HF). The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms .
Industrial Production Methods
Industrial production of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination reaction .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrogen Fluoride (HF): Used in the initial synthesis of the compound.
Catalysts: Various catalysts can be employed to facilitate substitution and addition reactions.
Major Products Formed
The major products formed from the reactions of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated derivatives, while addition reactions can produce more complex fluorinated compounds .
Scientific Research Applications
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the structure and function of target molecules, such as enzymes and proteins. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene
- 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene
- Hexafluoroisobutene
Uniqueness
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a fluoromethyl group. This structure imparts distinct reactivity and stability compared to other similar fluorinated compounds .
Properties
Molecular Formula |
C4H2F6 |
|---|---|
Molecular Weight |
164.05 g/mol |
IUPAC Name |
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4H2F6/c5-1-2(3(6)7)4(8,9)10/h1H2 |
InChI Key |
ZOGUJMXLOXUYAP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















